3-Isobutoxyisonicotinic acid
Overview
Description
3-Isobutoxyisonicotinic acid is an organic compound with the molecular formula C10H13NO3. It is a derivative of isonicotinic acid, featuring an isobutoxy group attached to the third position of the pyridine ring.
Mechanism of Action
Target of Action
kansasii .
Mode of Action
Isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Compounds like isoniazid are known to affect the biosynthesis and salvage pathways of nad+, a crucial coenzyme in various biological reactions .
Pharmacokinetics
Isoniazid, a related compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine .
Result of Action
Related compounds like isoniazid have been shown to have antimicrobial effects through inhibiting isocitrate lyase, a key enzyme of an essential pathway for bacterial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that factors such as temperature, pH, and the presence of other substances can influence the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxyisonicotinic acid typically involves the esterification of isonicotinic acid with isobutanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid, and the mixture is heated to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isobutoxyisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Isonicotinic Acid: A precursor to 3-Isobutoxyisonicotinic acid, used in the synthesis of various pharmaceuticals.
3-Methoxyisonicotinic Acid: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Isobutoxyisonicotinic Acid: An isomer with the isobutoxy group at the fourth position of the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isobutoxy group can enhance its solubility and binding properties compared to other similar compounds .
Properties
IUPAC Name |
3-(2-methylpropoxy)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-11-4-3-8(9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRAVKWECCUOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CN=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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